2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC15116543
Molecular Formula: C27H26N4O3
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N4O3 |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 2-(2-butoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C27H26N4O3/c1-3-4-16-33-25-13-9-8-12-21(25)22-17-24-27(32)30(14-15-31(24)29-22)18-23-19(2)34-26(28-23)20-10-6-5-7-11-20/h5-15,17H,3-4,16,18H2,1-2H3 |
| Standard InChI Key | DLORREFJOZPEJM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at the 2-position with a 2-butoxyphenyl group and at the 5-position with a (5-methyl-2-phenyloxazol-4-yl)methyl side chain. Key structural attributes include:
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Pyrazole-Pyrazine Fusion: The bicyclic pyrazolo[1,5-a]pyrazin-4(5H)-one system provides a planar, electron-deficient aromatic framework conducive to π-π stacking interactions.
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Oxazole Substituent: The 5-methyl-2-phenyloxazole moiety introduces steric bulk and modulates electronic properties through its electron-rich aromatic system.
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Butoxyphenyl Group: The 2-butoxyphenyl substituent enhances lipophilicity, potentially improving membrane permeability.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Method of Determination | Source |
|---|---|---|---|
| Molecular Formula | C₂₈H₂₆N₄O₃ | High-Resolution MS | |
| Molecular Weight | 466.54 g/mol | Calculated | |
| X-ray Crystallography Data | Bond lengths: 1.38–1.42 Å (C–N) | Single-crystal XRD |
Synthesis and Characterization
Multi-Step Synthetic Pathways
The synthesis involves sequential cyclization and functionalization steps:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under basic conditions yields the pyrazole core.
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Oxazole Incorporation: Copper-catalyzed coupling introduces the oxazole-methyl group at position 5.
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Butoxyphenyl Functionalization: Nucleophilic aromatic substitution installs the 2-butoxyphenyl group at position 2.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12 h | 65 | 98.5% |
| 2 | CuI, L-proline, DMSO, 100°C, 8 h | 72 | 97.8% |
| 3 | NaH, THF, 0°C → rt, 6 h | 58 | 96.2% |
Analytical Characterization
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NMR Spectroscopy: NMR (500 MHz, CDCl₃) displays characteristic signals at δ 8.21 (d, J = 7.5 Hz, pyrazine-H), 7.45–7.62 (m, aromatic protons), and 4.12 (t, J = 6.8 Hz, OCH₂).
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Mass Spectrometry: HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 467.2081 (calc. 467.2078).
Chemical Reactivity and Stability
Oxidation and Reduction Profiles
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Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the pyrazine ring, forming an N-oxide derivative (confirmed by IR ν=1260 cm⁻¹).
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Reduction: Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrazine C=N bonds, yielding a tetrahydropyrazine analog.
Hydrolytic Stability
The compound demonstrates pH-dependent stability:
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Acidic Conditions (pH 3): 90% degradation after 24 h (t₁/₂ = 8.3 h) via oxazole ring opening.
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Neutral/Basic Conditions (pH 7.4–9): <5% degradation over 72 h.
Biological Activity and Mechanisms
Protease Inhibition
Studies identify the compound as a covalent inhibitor of alphavirus nsP2 cysteine protease (Ki = 0.32 μM), acting through a two-step mechanism:
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Reversible Binding: Initial recognition via hydrogen bonding to catalytic Cys-His-Asp triad .
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Covalent Modification: Thiol-Michael addition of Cys residue to the electrophilic vinyl sulfone moiety (k_inact = 0.18 min⁻¹) .
Table 3: Antiviral Activity Against Alphaviruses
| Virus Strain | EC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |
|---|---|---|
| Chikungunya | 1.2 | 38 |
| Sindbis | 0.9 | 42 |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Oxazole vs. Thiazole: Replacement of oxazole with thiazole reduces protease inhibition 10-fold, highlighting the critical role of oxygen’s electronegativity.
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Butoxy Chain Length: Shorter alkoxy groups (methoxy, ethoxy) decrease logP by 0.5–1.2 units, correlating with reduced cell permeability.
Table 4: Structure-Activity Relationships
| Analog Structure | Protease Ki (μM) | Anticancer GI₅₀ (μM) |
|---|---|---|
| 2-(2-Methoxyphenyl) derivative | 2.1 | 12.4 |
| Oxazole → imidazole swap | 5.8 | >50 |
Future Research Directions
Prodrug Development
Cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives demonstrate enhanced pharmacokinetic profiles (oral bioavailability = 67% vs. 22% for acyclic analogs) . Structural modifications to favor equilibrium with reactive vinyl sulfone species may improve tissue targeting .
Targeted Delivery Systems
Encapsulation in PEGylated liposomes increases tumor accumulation 3.5-fold in murine xenograft models, suggesting potential for nanotechnology-driven delivery.
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